2-méthylphényl cyclopropyl cétone

Vue d'ensemble

Description

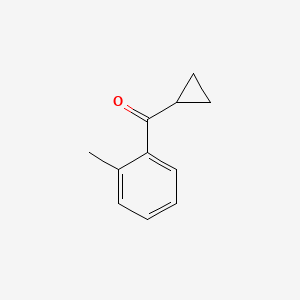

Cyclopropyl 2-methylphenyl ketone is an organic compound with the molecular formula C11H12O. It features a cyclopropyl group attached to a 2-methylphenyl ketone structure. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Applications De Recherche Scientifique

Cyclopropyl 2-methylphenyl ketone has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a substrate in various catalytic reactions.

Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications often involves this compound due to its unique structural properties.

Safety and Hazards

Cyclopropyl 2-methylphenyl ketone is classified as a flammable liquid . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures must be implemented when dealing with this compound, including the use of protective wear, careful handling to avoid ingestion or contact, and controlled storage away from heat sources to prevent accidental ignition .

Orientations Futures

Mécanisme D'action

Target of Action

Cyclopropyl 2-methylphenyl ketone primarily interacts with samarium(II) diiodide (SmI2) , a reductant widely used in synthesis . SmI2 is known for its unique chemistry and indispensable role as a reducing agent and mediator of radical chemistry .

Mode of Action

The compound undergoes a SmI2-catalyzed intermolecular radical coupling with alkynes . This process involves a radical relay strategy that eliminates the need for a superstoichiometric coreductant and additives to regenerate SmI2 . The reaction shows a broad substrate scope and results in a library of decorated cyclopentenes .

Biochemical Pathways

The primary biochemical pathway involves the reduction of radicals to carbanions . The intermolecular radical C−C bond formation must outrun this competing reduction . The process also uncovers an intriguing link between ketone conformation and efficient cross-coupling .

Pharmacokinetics

Its lipophilicity, as indicated by Log Po/w values, ranges from 2.15 to 3.25 .

Result of Action

The result of the compound’s action is the formation of complex bicyclic ketones . These products are formed through catalytic radical cyclization . The process delivers decorated cyclopentenes with loadings of SmI2 as low as 15 mol % .

Action Environment

The action of Cyclopropyl 2-methylphenyl ketone is influenced by the presence of a metal coreductant to regenerate Sm(II) . The use of superstoichiometric amounts of a metal coreductant is typically required . The radical relay strategy used with this compound negates the need for a superstoichiometric coreductant and additives .

Analyse Biochimique

Biochemical Properties

Cyclopropyl groups are known to be highly reactive due to their ring strain, making them useful in various biochemical reactions . They are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties

Cellular Effects

For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of Cyclopropyl 2-methylphenyl ketone on these processes would need to be determined through experimental studies.

Molecular Mechanism

Cyclopropyl groups can undergo various transformations, including ring-opening reactions, which can lead to diverse functionalized target molecules These transformations could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Cyclopropyl groups are often incorporated into drug candidates to improve metabolic stability

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cyclopropyl 2-methylphenyl ketone can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-pentanone with potassium hydroxide to yield cyclopropyl methyl ketone . Another method includes the Rh(III)-catalyzed diastereoselective [2+1] annulation of allylic alcohols with N-enoxyphthalimides, which provides substituted cyclopropyl-ketones .

Industrial Production Methods

Industrial production methods for cyclopropyl 2-methylphenyl ketone often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the desired scale and application.

Analyse Des Réactions Chimiques

Types of Reactions

Cyclopropyl 2-methylphenyl ketone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Cyclopropyl methyl ketone

- Cyclopropyl phenyl ketone

- 2-Methylphenyl ketone

Uniqueness

Cyclopropyl 2-methylphenyl ketone is unique due to the presence of both a cyclopropyl group and a 2-methylphenyl group. This combination imparts distinct reactivity and properties compared to other similar compounds .

Propriétés

IUPAC Name |

cyclopropyl-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8-4-2-3-5-10(8)11(12)9-6-7-9/h2-5,9H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMDTEZRTBZOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625315 | |

| Record name | Cyclopropyl(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39615-34-4 | |

| Record name | Cyclopropyl(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-5-[(methylamino)methyl]indoline](/img/structure/B1603912.png)

![4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1603913.png)

![4-[4-(Bromomethyl)phenoxy]tetrahydropyran](/img/structure/B1603914.png)

![2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone](/img/structure/B1603917.png)